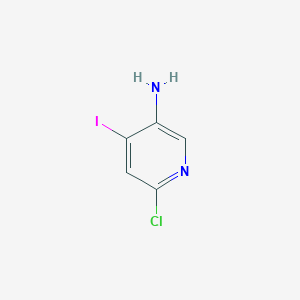

6-Chloro-4-iodopyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOICMMKVFPTQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593467 | |

| Record name | 6-Chloro-4-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351227-42-4 | |

| Record name | 6-Chloro-4-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-iodopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-iodopyridin-3-amine

Introduction: A Versatile Scaffold in Modern Drug Discovery

6-Chloro-4-iodopyridin-3-amine (CAS No. 351227-42-4) is a halogenated aminopyridine derivative that has emerged as a critical building block in medicinal chemistry.[1][2][3][4][5] Its strategic placement of chloro, iodo, and amino functional groups on the pyridine ring offers a versatile platform for synthetic elaboration, enabling access to a diverse chemical space. For researchers in drug development, a thorough understanding of its physicochemical properties is not merely academic; it is the foundational data that dictates formulation strategies, predicts pharmacokinetic behavior (ADME), and informs the design of robust synthetic routes.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, we will delve into the causality behind experimental choices for property determination and provide field-proven protocols. This document is structured to empower researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to effectively utilize this important chemical intermediate.

Chemical Identity and Core Properties

The unique arrangement of functional groups in this compound governs its reactivity and physical characteristics. The electron-withdrawing nature of the chlorine and iodine atoms, combined with the electron-donating amino group, creates a nuanced electronic profile that is key to its utility in cross-coupling and substitution reactions.

Below is a summary of its fundamental identifiers and key physicochemical data. It is critical to note that while some data, such as the ¹H NMR, is derived from experimental synthesis, other parameters like pKa and solubility are based on computational predictions and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-chloro-4-iodo-3-pyridinamine; 3-Amino-6-chloro-4-iodopyridine | [1] |

| CAS Number | 351227-42-4 | [6] |

| Molecular Formula | C₅H₄ClIN₂ | [6] |

| Molecular Weight | 254.46 g/mol | [6] |

| Physical Form | Solid; Faint yellow or white to off-white crystalline needles | [3][7] |

| Boiling Point | 359.4 ± 42.0 °C (Predicted) | [1] |

| pKa | 0.60 ± 0.10 (Predicted) | [1] |

| Aqueous Solubility | 0.236 mg/mL (Calculated, LogS = -2.22) | [8] |

Spectroscopic and Analytical Profile

Confirming the identity and purity of a chemical intermediate is paramount. The following section details the available experimental spectroscopic data for this compound and provides an expert analysis of the expected signals for other key analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR data has been reported for this compound, providing clear evidence of its core structure. The spectrum, typically run in CDCl₃, shows two distinct singlets for the aromatic protons and a broad singlet for the amine protons.[9]

-

¹H-NMR (400 MHz, CDCl₃) δ (ppm):

-

7.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring.

-

7.60 (s, 1H): This singlet is assigned to the proton at the C5 position.

-

4.13 (br s, 2H): The broad singlet represents the two protons of the primary amine group (-NH₂). The broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) - Expected Profile

-

Aromatic Carbons (90-160 ppm): Five distinct signals are expected in the aromatic region.

-

C-Cl (C6) and C-I (C4): These carbons directly bonded to halogens would be significantly deshielded, appearing further downfield. The carbon attached to iodine (C4) may be shifted further upfield than expected due to the "heavy atom effect".[10]

-

C-NH₂ (C3): The carbon attached to the amino group will also be downfield, typically in the 140-150 ppm range.

-

C-H (C2, C5): The carbons bonded to hydrogen will appear in the more upfield region of the aromatic spectrum (e.g., 110-130 ppm).

-

-

General Ranges: For substituted pyridines, carbons adjacent to the ring nitrogen typically appear around 150 ppm, while others appear between 120-140 ppm.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy - Expected Profile

The FTIR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

-

N-H Stretching (3400-3250 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretches.[13]

-

N-H Bending (Scissoring) (1650-1580 cm⁻¹): A characteristic sharp band for the primary amine should appear in this region.[13]

-

C=C and C=N Stretching (1600-1400 cm⁻¹): Multiple bands corresponding to the stretching vibrations of the pyridine ring will be present.[7]

-

C-N Stretching (1335-1250 cm⁻¹): A strong band for the aromatic amine C-N bond is expected in this range.[13]

-

C-Cl and C-I Stretching: These will appear in the fingerprint region at lower wavenumbers (<800 cm⁻¹).

Mass Spectrometry (MS) - Expected Fragmentation

In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) should be readily observable at m/z ≈ 254 and 256, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would likely involve:

-

Loss of Iodine: A prominent peak corresponding to [M-I]⁺ would be expected due to the relative weakness of the C-I bond.

-

Loss of Chlorine: A peak for [M-Cl]⁺ would also be likely.

-

Ring Cleavage: Subsequent fragmentation of the pyridine ring, often involving the loss of HCN (27 Da), is a characteristic pathway for pyridine-containing compounds.[6][14]

Key Physicochemical Parameters and Their Determination

The following sections provide both the available (predicted) data and detailed, field-tested protocols for the experimental determination of solubility, lipophilicity, and acidity. Understanding these methods is crucial for generating reliable, publication-quality data.

Solubility

Solubility is a critical parameter that influences bioavailability and formulation. The predicted aqueous solubility of this compound is low, classifying it as poorly soluble.[8] This has significant implications, suggesting that formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems may be necessary for in vivo applications.

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[15] It measures the concentration of a saturated solution after a prolonged equilibration period.

Caption: Workflow for the Shake-Flask Solubility Assay.

Causality and Trustworthiness:

-

Why excess solid? To ensure that the solution reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Why 24-48 hours? Many complex organic molecules, especially crystalline solids, dissolve slowly. A shorter incubation time might only yield a kinetic solubility value, which can be misleadingly high or low.

-

Why filtration? To remove any microscopic solid particles that did not pellet during centrifugation, ensuring that the analysis measures only the truly dissolved compound.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of membrane permeability and metabolic stability. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. No experimental LogP value for this compound is publicly available.

The HPLC method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination. It correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.

Caption: Workflow for LogP Determination via HPLC.

Causality and Trustworthiness:

-

Why a C18 column? The long alkyl chains of a C18 column provide a lipophilic stationary phase that mimics n-octanol, allowing for partitioning based on hydrophobicity.

-

Why log(k)? The capacity factor 'k' normalizes the retention time (tR) by accounting for the column's dead time (t0), providing a more accurate measure of the compound's interaction with the stationary phase. Using its logarithm linearizes the relationship with LogP.

-

Why a calibration curve? This is an indirect method. The calibration with known standards ensures the system is performing correctly and provides the linear equation used to accurately calculate the LogP of the unknown compound.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The predicted pKa of ~0.60 suggests the pyridinic nitrogen is weakly basic, heavily influenced by the electron-withdrawing halogens.[1] The amino group will also have a pKa, likely in the low single digits. Experimental determination is essential for understanding pH-dependent solubility and receptor binding.

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.

Caption: Workflow for pKa Determination by Potentiometry.

Causality and Trustworthiness:

-

Why calibrate the pH meter? The accuracy of the entire experiment hinges on precise pH measurements. Calibration with at least three standard buffers ensures linearity and accuracy across the measurement range.

-

Why a first derivative plot? Visually estimating the inflection point on a sigmoid curve can be subjective. The peak of the first derivative plot provides a mathematically precise and objective determination of the equivalence point.

-

Why the half-equivalence point? Based on the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. This condition occurs at exactly half the volume of titrant needed to reach the equivalence point.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]

Conclusion

This compound is a high-value intermediate whose full potential can only be realized with a deep understanding of its physicochemical properties. While experimental data in the public domain is limited, this guide has consolidated the available information and, more importantly, provided the robust, validated protocols necessary for researchers to generate this critical data in their own laboratories. By applying these spectroscopic and analytical methodologies, drug development professionals can proceed with confidence, ensuring the integrity of their research and accelerating the journey from a synthetic building block to a potential therapeutic agent.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Nandkeolyar, A., et al. (2021). Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge. Journal of Computer-Aided Molecular Design, 35(10), 1127–1145.

- Google Patents. (n.d.). US10385022B2 - 3-amino-pyridines as GPBAR1 agonists.

- Google Patents. (n.d.). WO2009151598A1 - Diazacarbazoles and methods of use.

- Google Patents. (n.d.). WO2011073263A1 - 1, 7 - diazacarbazoles and their use in the treatment of cancer.

- Google Patents. (n.d.). US20230130724A1 - 5- and 6-azaindole compounds for inhibition of bcr-abl tyrosine kinases.

- Google Patents. (n.d.). WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists.

- Krishna, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine. Retrieved from [Link]

-

NPL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Lawrence, R. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. US20230130724A1 - 5- and 6-azaindole compounds for inhibition of bcr-abl tyrosine kinases - Google Patents [patents.google.com]

- 2. US10385022B2 - 3-amino-pyridines as GPBAR1 agonists - Google Patents [patents.google.com]

- 3. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

- 4. WO2009151598A1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]

- 5. WO2011073263A1 - 1, 7 - diazacarbazoles and their use in the treatment of cancer - Google Patents [patents.google.com]

- 6. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of a Trifunctional Scaffold

An In-Depth Technical Guide to 6-Chloro-4-iodopyridin-3-amine (CAS: 351227-42-4)

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol with mechanistic insights, discuss its strategic applications in synthetic chemistry, and outline essential safety and handling procedures. This document is structured to serve as a practical and authoritative resource, grounding technical data with field-proven expertise.

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its value lies in the strategic arrangement of three distinct functional groups on the pyridine core: a nucleophilic amine, and two halogen atoms (chlorine and iodine) with differential reactivity. This trifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for building diverse molecular libraries, particularly in the search for novel therapeutic agents.[2][3]

The chloro and iodo substituents serve as excellent handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[4] The amino group, meanwhile, provides a site for amidation, alkylation, or participation in the formation of new heterocyclic rings.[5] This orthogonal reactivity is paramount in modern drug discovery, where the efficient construction of complex, three-dimensional molecules is a key driver of innovation.[6] This guide will explore the fundamental chemistry of this compound, providing the necessary knowledge to effectively utilize it in a research and development setting.

Physicochemical & Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its successful application. The key identifiers and physical data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 351227-42-4 | [7][8] |

| Molecular Formula | C₅H₄ClIN₂ | [7][9][10] |

| Molecular Weight | 254.46 g/mol | [7][9][10] |

| Appearance | Solid; white to off-white crystalline needles | [1] |

| Purity | Typically ≥97-98% | [9] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [11] |

| InChI Key | UOICMMKVFPTQMX-UHFFFAOYSA-N | |

| SMILES | c1c(c(cnc1Cl)N)I | [1] |

Spectroscopic Characterization: Confirming Identity

Structural confirmation is unequivocally achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. For this compound, the spectrum is characteristically simple and informative.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[7][8]

-

Interpretation:

-

δ 7.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is expected for an aromatic proton adjacent to the ring nitrogen.

-

δ 7.60 (s, 1H): This singlet is assigned to the proton at the C5 position.

-

δ 4.13 (br s, 2H): The broad singlet integrating to two protons is characteristic of the primary amine (-NH₂) group. The broadening is a result of quadrupole effects from the nitrogen atom and potential hydrogen exchange.

-

Synthesis and Purification: A Validated Protocol

The most common and high-yielding synthesis of this compound involves the deprotection of its Boc-protected precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate.[7][8]

Reaction Scheme: Acid-Catalyzed Boc Deprotection

Sources

- 1. CAS 351227-42-4: this compound [cymitquimica.com]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 351227-42-4 [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound - CAS:351227-42-4 - Sunway Pharm Ltd [3wpharm.com]

- 11. 351227-42-4|this compound|BLD Pharm [bldpharm.com]

6-Chloro-4-iodopyridin-3-amine molecular weight and formula

An In-Depth Technical Guide to 6-Chloro-4-iodopyridin-3-amine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic structures, the substituted aminopyridine core has emerged as a privileged scaffold, particularly in the domain of kinase inhibitor design. This compound stands out as a highly functionalized and versatile intermediate, offering medicinal chemists a robust platform for generating diverse compound libraries. Its unique arrangement of a nucleophilic amine, a highly reactive iodo group, and a less reactive chloro group provides orthogonal chemical handles for sequential, site-selective modifications. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's properties, synthesis, reactivity, and strategic applications in drug discovery.

Chapter 1: Core Molecular Profile

This compound is a solid, heterocyclic building block whose utility is defined by its precise molecular architecture.[1][2] The fundamental properties of this compound are summarized below, providing the foundational data required for its use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClIN₂ | [3][2] |

| Molecular Weight | 254.46 g/mol | [3][2] |

| CAS Number | 351227-42-4 | [3][1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Sealed in dry, Room Temperature | [4] |

Chapter 2: Synthesis and Purification Protocol

The reliable synthesis of this compound is critical for its application. A common and effective method involves the acidic deprotection of a Boc-protected precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate. This process is efficient, yielding the desired product in high purity after chromatographic separation.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28 mmol)

-

3 M Hydrochloric Acid (HCl) (600 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Saturated Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Petroleum Ether

Procedure:

-

Reaction Setup: Dissolve tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g) in 3 M hydrochloric acid (600 mL) in a suitable reaction vessel.

-

Heating: Heat the solution to 60°C and maintain this temperature with stirring for 12 hours to ensure complete deprotection.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to ~8 by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by silica gel column chromatography, using 10% ethyl acetate in petroleum ether as the eluent. This typically affords this compound as a purified solid (yields up to 93%).

Characterization Data:

-

¹H-NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).

Caption: Workflow for the synthesis of this compound.

Chapter 3: Chemical Reactivity and Synthetic Strategy

The synthetic power of this compound lies in the differential reactivity of its three key functional groups. This allows for a planned, stepwise elaboration of the core structure, which is a cornerstone of modern library synthesis for drug discovery.

-

C4-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[5][6][7] and Sonogashira couplings. This position is ideal for the initial introduction of aryl, heteroaryl, or alkyl groups to build the core scaffold of the target molecule. The higher reactivity of the C-I bond compared to the C-Cl bond allows for high selectivity under standard coupling conditions.[8]

-

C6-Chloro Group: The carbon-chlorine bond is significantly less reactive in palladium-catalyzed couplings than the C-I bond.[6] This allows it to remain intact during the initial functionalization at the C4 position. It can then be targeted for a second cross-coupling reaction under more forcing conditions or used in nucleophilic aromatic substitution (SₙAr) reactions. It is also a suitable handle for Buchwald-Hartwig amination, enabling the introduction of a secondary amine.[9][10][11]

-

C3-Amino Group: The primary amine at the C3 position is a potent hydrogen bond donor. In the context of kinase inhibitors, this group is often crucial for anchoring the molecule into the hinge region of the ATP-binding pocket.[12] While it can also act as a nucleophile, its primary role in many designs is as a key pharmacophoric feature.

Caption: Key reactivity sites on this compound.

Chapter 4: Applications in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[13] The aminopyridine scaffold is a well-established core for kinase inhibitors, prized for its ability to form key hydrogen bonds with the kinase hinge region.[12][14] this compound is an exemplary starting point for building such inhibitors.

The typical drug design strategy involves using the C4-iodo position as the primary point for diversification, introducing various substituents via Suzuki coupling to explore the solvent-front region of the ATP pocket. The C6-chloro position can then be used to attach vectors that extend into other pockets or to modulate the physicochemical properties of the compound. For instance, this scaffold is suitable for developing inhibitors for kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), where the aminopyridine motif is a known binder.[12][14] Fragment-based discovery has also highlighted the utility of related pyridopyrimidine series in developing potent kinase inhibitors for targets like MAP4K4.[15]

Chapter 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

Hazard Identification: The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Safety Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, differentially reactive functional groups provide a logical and efficient pathway for the synthesis of complex molecules. For research teams engaged in the development of kinase inhibitors and other targeted therapies, this compound offers a reliable and versatile starting point for building potent and selective drug candidates. Its well-defined reactivity allows for the systematic exploration of chemical space, making it an invaluable asset in any medicinal chemistry program.

References

-

6-Chloro-4-iodopyridine-3-carbonitrile | C6H2ClIN2 | CID 57516912. PubChem.[Link]

-

Buchwald–Hartwig amination. Wikipedia.[Link]

-

Buchwald-Hartwig reaction. chemeurope.com.[Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.[Link]

-

Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. PubMed Central (PMC).[Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central (PMC).[Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.[Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central (PMC).[Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.[Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.[Link]

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed.[Link]

-

Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed.[Link]

-

This compound (1 x 25 mg). Reagentia.[Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.[Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PubMed Central (PMC).[Link]

-

This compound. LabSolutions.[Link]

Sources

- 1. This compound | 351227-42-4 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - CAS:351227-42-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig_reaction [chemeurope.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 6-Chloro-4-iodopyridin-3-amine via Acid-Catalyzed Deprotection

Introduction: 6-Chloro-4-iodopyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical building block in contemporary drug discovery and development. Its unique substitution pattern, featuring chloro, iodo, and amino groups, offers multiple reactive handles for diversification. This makes it a valuable precursor for synthesizing complex heterocyclic scaffolds, particularly kinase inhibitors and other targeted therapeutics, through well-established methodologies like Suzuki and Buchwald-Hartwig cross-coupling reactions.[1][2][3]

This guide provides an in-depth technical overview of a robust and high-yielding method for the synthesis of this compound. The core of this process is the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from the precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate. We will explore the mechanistic underpinnings of this deprotection, provide a detailed, field-proven experimental protocol, and discuss the critical parameters for ensuring a successful synthesis.

Part 1: The Chemistry of Boc Deprotection

The Strategic Role of the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[4] Its utility stems from its remarkable stability under a wide range of conditions—including basic, hydrogenolytic, and mildly acidic environments—while being readily and cleanly cleaved under moderately to strongly acidic conditions.[5] This orthogonality is essential in multi-step syntheses, allowing chemists to selectively unmask an amine for subsequent reactions without disturbing other sensitive functionalities.

In the context of our target molecule, the Boc group on the 3-amino position of the pyridine ring ensures that this nucleophilic site does not interfere with reactions that might be performed elsewhere on the molecule during the synthesis of the carbamate precursor itself.[1]

Mechanism of Acid-Catalyzed Cleavage

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate. The reaction proceeds through a well-understood E1 elimination pathway, which is initiated by protonation of the carbamate.[5][6]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5][6]

-

Formation of a Stable Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation, the tert-butyl cation, and the formation of an unstable carbamic acid intermediate.[6]

-

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[6]

-

Formation of the Amine Salt: The newly liberated free amine is basic and, in the acidic medium, is immediately protonated to form the corresponding ammonium salt (in this case, an aminopyridinium salt).

The tert-butyl cation generated can potentially alkylate other nucleophilic species in the reaction mixture.[7][8] However, in this specific synthesis, the primary side products are isobutylene (from deprotonation of the cation) and tert-butanol (if water is present), which are volatile and easily removed during workup.[9]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Part 2: Experimental Protocol

This section details a validated, step-by-step procedure for the synthesis of this compound, adapted from established literature methods.[10][11]

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Purpose |

| tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate | 400777-00-6 | 354.57 g/mol | Starting Material |

| Hydrochloric Acid (3 M aq.) | 7647-01-0 | 36.46 g/mol | Deprotection Reagent |

| Sodium Bicarbonate (Saturated aq. solution) | 144-55-8 | 84.01 g/mol | Neutralizing Base |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent |

| Petroleum Ether | 8032-32-4 | - | Chromatography Eluent |

| Brine (Saturated aq. NaCl solution) | 7647-14-5 | 58.44 g/mol | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying Agent |

| Silica Gel (230-400 mesh) | 7631-86-9 | - | Stationary Phase |

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28.2 mmol).

-

Add 3 M hydrochloric acid (600 mL). The starting material may not fully dissolve initially.

2. Reaction Execution:

-

Heat the mixture to 60°C in an oil bath with vigorous stirring.

-

Maintain the reaction at 60°C for 12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

TLC Monitoring: Prepare an eluent system (e.g., 20% EtOAc in hexanes). Spot the starting material (dissolved in EtOAc) and an aliquot from the reaction mixture (neutralized with NaHCO₃ and extracted into a small amount of EtOAc) on a silica gel TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

3. Workup and Neutralization:

-

After 12 hours, remove the flask from the oil bath and allow the mixture to cool to room temperature.

-

Carefully adjust the pH of the acidic solution to ~8 by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This will cause vigorous gas (CO₂) evolution. Add the base in portions to control the effervescence.

-

Transfer the neutralized mixture to a 2 L separatory funnel.

4. Extraction and Isolation:

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers.

-

Wash the combined organic phase with saturated brine (100 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

5. Purification:

-

Purify the crude product by silica gel column chromatography.

-

The recommended eluent is a 10% solution of ethyl acetate in petroleum ether.[10][11]

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Expected Results and Characterization

| Parameter | Value |

| Typical Yield | ~93% (e.g., 6.6 g from 10.0 g starting material)[10] |

| Appearance | Off-white to light brown solid |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H)[10][11] |

Part 3: Workflow and Safety

Synthesis Workflow Diagram

The entire process, from reaction setup to final product isolation, can be visualized as a linear workflow.

Caption: Overview of the synthesis workflow.

Safety and Handling

-

Hazardous Reagents: Both hydrochloric acid and the chlorinated/iodinated pyridine compounds are hazardous.[12] Hydrochloric acid is corrosive and can cause severe burns. The organic compounds should be treated as irritants and potentially harmful if ingested or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of this procedure, especially the handling of acids and solvents, must be performed in a well-ventilated chemical fume hood.

-

Neutralization: The neutralization step with sodium bicarbonate produces a significant amount of CO₂ gas. This must be done slowly and in a large enough vessel to prevent pressure buildup and overflow.

Conclusion

The acid-catalyzed deprotection of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate is an efficient, high-yielding, and reliable method for the production of this compound. The procedure relies on fundamental and well-understood principles of organic chemistry, utilizing the acid-lability of the Boc protecting group. By following the detailed protocol and adhering to safety precautions, researchers can consistently produce this valuable chemical intermediate, enabling further exploration in the synthesis of novel and complex molecules for drug development and other applications.

References

-

Boc Deprotection - HCl - Common Organic Chemistry. organic-chemistry.org.[Link]

-

Amine Protection / Deprotection. Fisher Scientific.[Link]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. organic-chemistry.org.[Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.[Link]

-

How can we do the deprotection of boc-amino acids using hcl? ResearchGate.[Link]

-

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2. PubChem.[Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]

-

Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.[Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.[Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.[Link]

-

Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.[Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

-

BOC deprotection. Hebei Boz Chemical Co., Ltd.[Link]

Sources

- 1. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate|CAS 400777-00-6 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. BOC deprotection [hi.bzchemicals.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 351227-42-4 [chemicalbook.com]

- 12. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the C-I versus C-Cl bond in 6-Chloro-4-iodopyridin-3-amine

An In-Depth Technical Guide to the Differential Reactivity of the C-I versus C-Cl Bond in 6-Chloro-4-iodopyridin-3-amine

This guide provides a comprehensive analysis of the chemoselective functionalization of this compound, a versatile building block in medicinal chemistry and materials science.[1][2][3] We will explore the fundamental principles governing the differential reactivity of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Fundamental Principles: The C-I vs. C-Cl Reactivity Divide

The ability to selectively functionalize one halogen in the presence of another is a cornerstone of modern synthetic strategy. In dihalogenated substrates like this compound, the pronounced difference in reactivity between the C-I and C-Cl bonds allows for precise, stepwise molecular elaboration. This selectivity is primarily governed by two key factors: bond dissociation energy and the kinetics of oxidative addition.

Bond Dissociation Energy (BDE)

The strength of a chemical bond is quantified by its bond dissociation energy (BDE)—the energy required to break the bond homolytically.[4] The C-X bond strength for aryl halides follows a clear trend, increasing significantly from iodine to chlorine. The C-I bond is substantially weaker than the C-Cl bond, making it more susceptible to cleavage.[5][6][7]

This trend is the thermodynamic basis for the observed reactivity differences. A lower BDE means that less energy is required to break the C-I bond, facilitating its entry into catalytic cycles under milder conditions than those needed to activate the more robust C-Cl bond.[5][6]

Table 1: Average Bond Dissociation Energies of Phenyl Halides

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-I | ~213 | ~51 |

| C-Br | ~285 | ~68 |

| C-Cl | ~327 | ~78 |

| C-F | ~485 | ~116 |

Values are approximate and can vary based on the specific molecular structure. Data synthesized from multiple sources.[8][9]

The Critical Step: Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][10][11] During this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II).

The rate of oxidative addition follows the trend: C-I > C-Br > C-OTf > C-Cl .[10][12] This kinetic preference is directly related to the bond dissociation energies. The weaker C-I bond undergoes oxidative addition much more rapidly and under significantly milder conditions than the C-Cl bond.[11][12] This large kinetic window is what allows for the exquisite chemoselectivity observed in the functionalization of this compound. Electron-rich phosphine ligands on the palladium catalyst can accelerate the oxidative addition of less reactive aryl chlorides, but typically, standard conditions will favor the C-I bond exclusively.[10]

Case Study: this compound

The substrate this compound presents an excellent platform for demonstrating selective cross-coupling.[13][14] The pyridine ring is an electron-deficient system, and its reactivity is further modulated by the electronic properties of its substituents:

-

Pyridine Nitrogen: Acts as an electron-withdrawing group, influencing the electrophilicity of the ring carbons.

-

Chloro Group (C6): A moderately electron-withdrawing group.

-

Amino Group (C3): A strong electron-donating group.

-

Iodo Group (C4): The most reactive site for cross-coupling.

Despite the complex electronic landscape, the intrinsic reactivity dictated by the C-X bond strength is the dominant factor. The C-I bond at the C4 position is the primary site of reaction in palladium-catalyzed cross-couplings, leaving the C-Cl bond at the C6 position intact for subsequent transformations.

Chemoselective Functionalization: Protocols and Mechanisms

The differential reactivity of this compound can be exploited in a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester.[1][15] For this compound, this reaction proceeds selectively at the C4 position.

-

Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloropyridin-3-amine.

The conditions are optimized to be energetic enough to facilitate the oxidative addition of the C-I bond into the Pd(0) catalyst but mild enough to leave the stronger C-Cl bond untouched. The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Sonogashira Coupling

The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a dual palladium and copper catalyst system.[16] This reaction is highly effective for the selective alkynylation of the C-I bond.[17][18]

-

Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%) in a suitable solvent such as THF or DMF.

-

Reagent Addition: Add a terminal alkyne (1.1-1.5 equiv.) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.), which also serves as a co-solvent.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.

-

Workup: Upon completion, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by flash column chromatography to yield the 4-alkynyl-6-chloropyridin-3-amine product.

The Sonogashira reaction proceeds under very mild conditions, which are ideal for selectively targeting the C-I bond.[16] The palladium cycle facilitates the oxidative addition and reductive elimination steps, while the copper cycle is believed to activate the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[19][20] It allows for the coupling of an aryl halide with a primary or secondary amine. This reaction can be used to selectively install a new amino or amido functionality at the C4 position of the pyridine ring.

-

Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable bulky phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.[21]

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired 4-(substituted)amino-6-chloropyridin-3-amine derivative.

This reaction often requires more forcing conditions than Suzuki or Sonogashira couplings, but selectivity can still be readily achieved.[22] The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the Pd(0) center, promote the oxidative addition of the C-I bond, and facilitate the final reductive elimination step to form the C-N bond.[23] The strong base is required to deprotonate the amine coupling partner, forming the palladium-amido complex that precedes reductive elimination.[19]

Workflow for Stepwise Functionalization

The predictable, selective reactivity of the C-I bond provides a clear strategic workflow for elaborating the this compound scaffold. The C-I bond is functionalized first, preserving the C-Cl bond for a subsequent, different coupling reaction under more forcing conditions if desired.

Conclusion

The differential reactivity between the C-I and C-Cl bonds in this compound is a powerful tool for synthetic chemists. Grounded in the fundamental principles of bond dissociation energy and the kinetics of oxidative addition, the chemoselective functionalization of the C-I bond is reliable and predictable across a range of palladium-catalyzed cross-coupling reactions. By understanding and applying the protocols detailed in this guide, researchers can leverage this selectivity to construct complex molecular architectures with precision and efficiency, accelerating discovery in drug development and materials science.

References

- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen

- Oxidative Addition of Polar Reagents.Chemistry LibreTexts.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.PubMed Central (PMC).

- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.Inorganic Chemistry Frontiers (RSC Publishing).

- Why are chlorides less reactive in cross coupling reactions?Reddit.

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.White Rose Research Online.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Haloalkanes - how to explain order of reactivity?The Student Room.

- C Cl bond is stronger than C I bond because.Vedantu.

- A Comparative Guide to the Functionalization of 6-Chloropyridin-3-amine: A Survey of Reaction Products.Benchchem.

- C-Cl bond is stronger than C-I bond, because.Doubtnut.

- Buchwald–Hartwig amin

- This compound synthesis.Chemicalbook.

- This compound | 351227-42-4.Sigma-Aldrich.

- 351227-42-4|this compound|BLD Pharm.BLD Pharm.

- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.Organic Chemistry Frontiers (RSC Publishing).

- Buchwald-Hartwig Amin

- Technical Support Center: Monitoring Reactions of 6-Chloropyridin-3-amine.Benchchem.

- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?Quora.

- Bond dissoci

- Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applic

- Sonogashira coupling.Wikipedia.

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.PubMed.

- The Buchwald–Hartwig Amination After 25 Years.The University of Groningen research portal.

- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.PubMed.

- Bond Energies.Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 351227-42-4|this compound|BLD Pharm [bldpharm.com]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. thestudentroom.co.uk [thestudentroom.co.uk]

- 7. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | 351227-42-4 [sigmaaldrich.com]

- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. snu.elsevierpure.com [snu.elsevierpure.com]

- 18. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. benchchem.com [benchchem.com]

- 22. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. research.rug.nl [research.rug.nl]

The Strategic Utility of 6-Chloro-4-iodopyridin-3-amine: An In-depth Technical Guide for Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth exploration of 6-chloro-4-iodopyridin-3-amine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and crucially, its reactivity, with a focus on strategic, regioselective functionalization. This guide will illuminate the causality behind experimental choices in leveraging this molecule's unique halogenated structure for the synthesis of complex molecular architectures, particularly in the context of kinase inhibitor discovery. Detailed, field-proven protocols and comprehensive spectroscopic data are provided to ensure scientific integrity and practical applicability.

Introduction: The Value Proposition of a Dihalogenated Pyridine

In the landscape of heterocyclic chemistry, pyridines are a cornerstone scaffold, prevalent in a vast array of pharmaceuticals and agrochemicals. The strategic introduction of multiple, distinct functional groups onto this core is a key challenge and opportunity in the design of novel bioactive molecules. This compound emerges as a highly valuable building block due to the presence of three key functional handles: a nucleophilic amino group and two halogen atoms (chloro and iodo) with differential reactivity. This unique arrangement allows for a programmed, stepwise approach to molecular elaboration, making it an ideal starting material for the construction of diverse and complex substituted pyridines.

The primary utility of this compound lies in its capacity for selective cross-coupling and nucleophilic substitution reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This predictable disparity in reactivity is the linchpin for the regioselective synthesis of polysubstituted pyridines, a critical advantage in structure-activity relationship (SAR) studies during drug discovery.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

| Property | Value | Reference |

| CAS Number | 351227-42-4 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.46 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% | [1] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[2]

Interpretation: The ¹H NMR spectrum shows two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The broad singlet at 4.13 ppm is characteristic of the amine protons.

Infrared (IR) Spectroscopy: The IR spectrum of a primary aromatic amine like this compound is expected to exhibit characteristic absorption bands.[3]

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric vibrations of the primary amine.[3]

-

N-H bending: A band in the range of 1650-1580 cm⁻¹.[3]

-

C-N stretching (aromatic): A strong band between 1335-1250 cm⁻¹.[3]

-

C-Cl and C-I stretching: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 254, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, with a common and well-documented method involving the deprotection of a carbamate-protected precursor.

Detailed Experimental Protocol: Synthesis

This protocol is based on established and published procedures.[2]

Step 1: Deprotection of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate

-

To a solution of tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate (10.0 g, 28 mmol) in a suitable reaction vessel, add 3 M hydrochloric acid (600 mL).

-

Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting with 10% ethyl acetate in petroleum ether) to afford this compound as a solid (typical yield: ~93%).[2]

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the reference data. The melting point should also be determined and compared to the literature value, if available.

Reactivity and Strategic Functionalization

The synthetic power of this compound lies in the differential reactivity of its three functional groups. The general order of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for the selective functionalization of the 4-position (iodo) while leaving the 6-position (chloro) intact for subsequent transformations. The 3-amino group can also participate in a variety of reactions, including acylation, alkylation, and cyclization.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the case of this compound, this reaction can be performed with high regioselectivity at the more reactive C-I bond.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is a generalized procedure based on established methods for similar dihalogenated pyridines.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture with stirring to a temperature between 80-110°C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-4-(hetero)arylpyridin-3-amine.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be directed to the C4-position under appropriate conditions.[4][5]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol is a general guideline and may require optimization for specific amine substrates.[6]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-3.0 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the reaction mixture with vigorous stirring, typically between 80-110°C.

-

Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling work-up and purification.

Application in the Synthesis of Kinase Inhibitors: A Case Study Approach

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site.[3] While a direct synthesis of a marketed drug from this compound is not prominently featured in the readily available literature, its structural motifs are highly relevant to potent kinase inhibitors such as the BRAF inhibitors Vemurafenib and Dabrafenib. The synthesis of analogues of these drugs often involves the coupling of a substituted aminopyridine core with other heterocyclic systems.

Case Study: Conceptual Synthesis of a Dabrafenib Analogue

Dabrafenib is a potent inhibitor of BRAF kinase.[7] A key fragment of Dabrafenib is a disubstituted aminopyrimidine. This compound can serve as a starting point for the synthesis of structurally related analogues where the pyrimidine core is replaced by a pyridine core.

This conceptual pathway highlights the strategic utility of this compound. The first step would involve a regioselective Suzuki coupling at the 4-position with a suitable thiazole boronic acid derivative. The resulting intermediate, a 6-chloro-4-(thiazol-5-yl)pyridin-3-amine, could then undergo a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the 6-position with the appropriate sulfonamide side chain to yield the final Dabrafenib analogue. This stepwise functionalization allows for the precise and controlled assembly of a complex, drug-like molecule.

Safety and Handling

This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a powerful and versatile heterocyclic building block that offers medicinal chemists a strategic advantage in the synthesis of complex molecular targets. Its key feature is the differential reactivity of the chloro and iodo substituents, which enables a predictable and regioselective approach to the construction of polysubstituted pyridines. This in-depth technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, supported by detailed protocols and a conceptual framework for its use in drug discovery. As the demand for novel and diverse chemical matter continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful research and development endeavors.

References

-

(2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. [Link]

-

(2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

-

IR: amines. (n.d.). [Link]

-

(n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

(2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. CiteDrive. [Link]

-

(2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PubMed. [Link]

-

(2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC. [Link]

- (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.

-

This compound, min 97%, 1 gram. (n.d.). [Link]

-

This compound CAS#: 351227-42-4; ChemWhat Code: 3596. (n.d.). [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

(2025). Buchwald–Hartwig reaction: an update | Request PDF. ResearchGate. [Link]

-

(2017). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

- (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. medkoo.com [medkoo.com]

The Strategic Deployment of 6-Chloro-4-iodopyridin-3-amine in the Frontier of Agrochemical Discovery

A Technical Guide for the Modern Researcher

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast chemical space available to discovery scientists, the substituted pyridine scaffold has consistently emerged as a privileged structure, present in a multitude of commercial insecticides, herbicides, and fungicides.[1][2] This guide focuses on a particularly versatile, yet underexplored, building block: 6-Chloro-4-iodopyridin-3-amine (1) . Its unique trifunctional nature—an amino group flanked by two differentially reactive halogen atoms—positions it as a powerful synthon for the rapid generation of diverse and complex molecular architectures. We will explore its intrinsic chemical reactivity and outline strategic applications in the design and synthesis of next-generation agrochemicals, grounded in established bioisosteric principles and structure-activity relationships.

The Chemical Potential of this compound: A Trifunctional Scaffold

The synthetic utility of 1 (CAS No. 351227-42-4) is rooted in the distinct reactivity of its three functional groups. The C4-I bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more inert C6-Cl bond.[3][4] This reactivity differential allows for a regioselective and sequential approach to molecular elaboration.[5] Furthermore, the C6-Cl bond can be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAr), while the 3-amino group offers a handle for amide bond formation, diazotization, or directing group chemistry.

Application in Herbicide Discovery: Targeting HPPD Inhibition

Herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are a critical tool in modern weed management.[6][7][8] The efficacy of many HPPD inhibitors is derived from a triketone moiety chelating a ferrous ion in the enzyme's active site, accompanied by a substituted aromatic ring that engages in crucial π-π stacking interactions with key phenylalanine residues.[9][10] this compound serves as an excellent starting point for novel HPPD inhibitors by leveraging its functionalities to construct the required pharmacophore.

Proposed Synthetic Strategy for Pyridine-Based HPPD Inhibitors

A plausible synthetic route, outlined below, employs a sequential cross-coupling strategy to introduce the necessary aryl and triketone precursor moieties.

Sources

- 1. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]